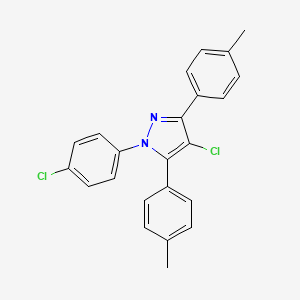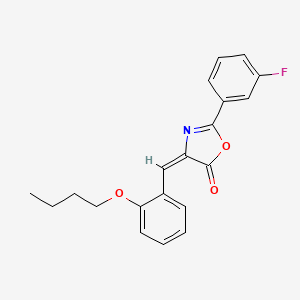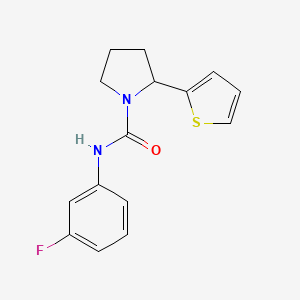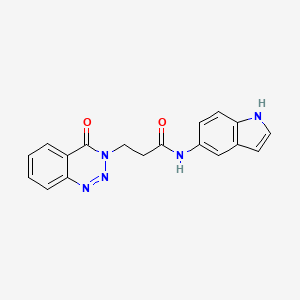![molecular formula C16H13BrN2O5 B4752328 N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4752328.png)
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine
説明
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine, also known as BFA-Gly, is a synthetic compound that has been extensively studied for its potential use as a tool in scientific research. BFA-Gly is a derivative of brefeldin A, a natural product that has been shown to disrupt the transport of proteins within cells. BFA-Gly has been found to have similar properties to brefeldin A, but with some advantages over the natural product. In
作用機序
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine inhibits the transport of proteins from the ER to the Golgi apparatus by binding to a protein called ADP-ribosylation factor 1 (ARF1). ARF1 is a small GTPase that regulates the formation of vesicles that transport proteins from the ER to the Golgi apparatus. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine binds to ARF1 and prevents its activation, leading to the inhibition of vesicle formation and protein transport.
Biochemical and Physiological Effects:
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine has been shown to have a number of biochemical and physiological effects. It has been found to induce ER stress and the unfolded protein response, leading to the activation of a signaling pathway that regulates protein folding and degradation. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine has also been found to inhibit the activity of certain enzymes involved in protein glycosylation, leading to changes in the glycosylation patterns of proteins.
実験室実験の利点と制限
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine has several advantages over brefeldin A for use in scientific research. It is more stable than brefeldin A and has a longer half-life in cells. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine also has a lower toxicity than brefeldin A, making it safer to use in experiments. However, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine is less potent than brefeldin A and requires higher concentrations to achieve the same effect. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine is also more expensive than brefeldin A, which may limit its use in some experiments.
将来の方向性
There are several future directions for the use of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine in scientific research. One area of interest is the study of the role of the ER in the regulation of protein quality control. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine can be used to induce ER stress and study the cellular response to misfolded proteins. Another area of interest is the study of the role of protein glycosylation in disease. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine can be used to inhibit the activity of enzymes involved in protein glycosylation and study the effects on cellular function. Finally, N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine can be used in combination with other compounds to study the transport of proteins within cells and identify new targets for drug development.
科学的研究の応用
N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine has been used as a tool in scientific research to study the transport of proteins within cells. It has been found to inhibit the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This property of N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine has been used to study the role of the ER in protein transport and quality control. N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine has also been used to study the role of the Golgi apparatus in protein glycosylation.
特性
IUPAC Name |
2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c17-13-7-6-12(24-13)16(23)19-11(15(22)18-9-14(20)21)8-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,22)(H,19,23)(H,20,21)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUKUNIKSACTCT-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-phenylprop-2-enoyl]amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![diethyl 5-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4752253.png)
![2-{4-[(cyclopentylamino)methyl]-2-ethoxyphenoxy}ethanol](/img/structure/B4752256.png)
![N-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4752257.png)
![ethyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4752265.png)
![N-{2-[5-(2-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}benzamide](/img/structure/B4752275.png)

![2-(2-methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4752288.png)
![2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4752295.png)


![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4752336.png)

![2-(4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4752348.png)
